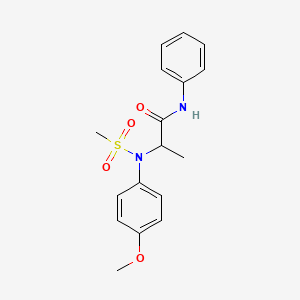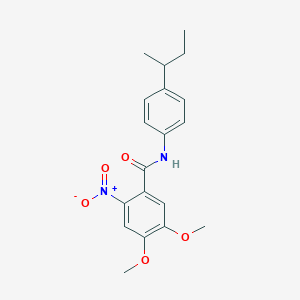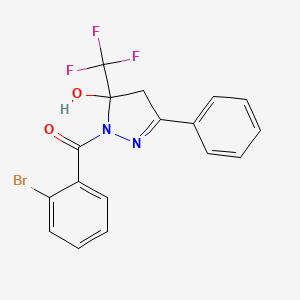
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, also known as MMPP, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPP has been extensively studied for its ability to inhibit the activity of various enzymes and proteins, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is complex and involves the inhibition of multiple enzymes and proteins. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and play a critical role in the development and progression of cancer. This compound has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is its ability to inhibit the activity of multiple enzymes and proteins, making it a versatile tool for studying various biological processes. However, the compound can be difficult to synthesize and may have limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, including the development of more efficient synthesis methods and the identification of new therapeutic applications. Additional studies are also needed to further elucidate the compound's mechanism of action and to better understand its potential limitations and side effects. Finally, the development of this compound analogs and derivatives may provide new opportunities for the treatment of various diseases.
Synthesis Methods
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of N-protected phenylalanine, which is then reacted with N-methylsulfonyl chloride to form N-methylsulfonyl-N-protected phenylalanine. This intermediate is then reacted with 4-methoxyphenylboronic acid to form the final product, this compound.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases and proteasomes, which play critical roles in the development and progression of these diseases.
properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(17(20)18-14-7-5-4-6-8-14)19(24(3,21)22)15-9-11-16(23-2)12-10-15/h4-13H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKRWCYTIRJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)

![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)
![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)